3-Decoxypropan-1-amine;hydrochloride
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Overview
Description
3-Decoxypropan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound is characterized by the presence of a decyl group attached to the nitrogen atom, making it a primary amine.
Preparation Methods
The synthesis of 3-Decoxypropan-1-amine;hydrochloride can be achieved through several methods. One common approach is the alkylation of ammonia with alkyl halides, which involves the reaction of a nitrogen nucleophile with a carbon electrophile . Another method involves the reduction of nitriles or amides to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Decoxypropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction of amines can lead to the formation of primary, secondary, or tertiary amines.
Substitution: Amines can undergo nucleophilic substitution reactions with alkyl halides to form higher-order amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Decoxypropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Decoxypropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
3-Decoxypropan-1-amine;hydrochloride can be compared with other primary amines such as 3-Buten-1-amine and 3-Aminopropanol . While these compounds share similar structural features, this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity . This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
87260-42-2 |
---|---|
Molecular Formula |
C13H30ClNO |
Molecular Weight |
251.83 g/mol |
IUPAC Name |
3-decoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14;/h2-14H2,1H3;1H |
InChI Key |
DAEDSALYVLANJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCCN.Cl |
Origin of Product |
United States |
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